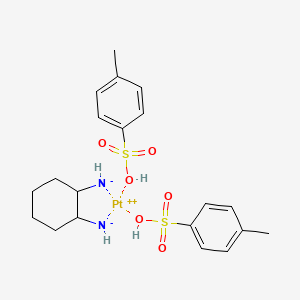
Platinum, (1,2-cyclohexanediamine-N,N')bis(4-methylbenzenesulfonato-O)-, (SP-4-2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is a platinum-based compound with the molecular formula C20H26N2O6PtS2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclohexanediamine and 4-methylbenzenesulfonato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum salts in an appropriate solvent.
- Adding 1,2-cyclohexanediamine to the solution.
- Introducing 4-methylbenzenesulfonic acid to the mixture.
- Stirring the reaction mixture at a specific temperature and pH.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-methylbenzenesulfonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. The reactions are conducted under controlled temperatures.
Substitution: Ligand substitution reactions often involve the use of other sulfonic acids or amines as reagents. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) complexes. Substitution reactions result in new platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand system, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
65296-78-8 |
|---|---|
Fórmula molecular |
C20H28N2O6PtS2 |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
(2-azanidylcyclohexyl)azanide;4-methylbenzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/2C7H8O3S.C6H12N2.Pt/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6(5)8;/h2*2-5H,1H3,(H,8,9,10);5-8H,1-4H2;/q;;-2;+2 |
Clave InChI |
SZDCOHRCODRRBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)[NH-])[NH-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
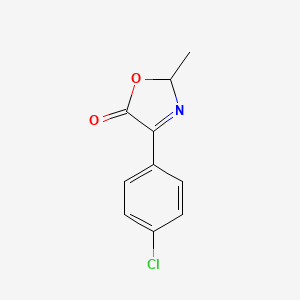
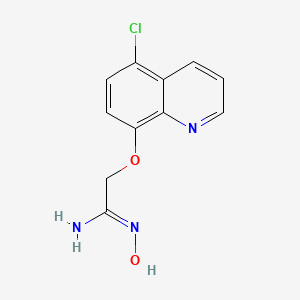


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)

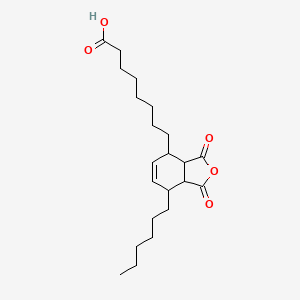
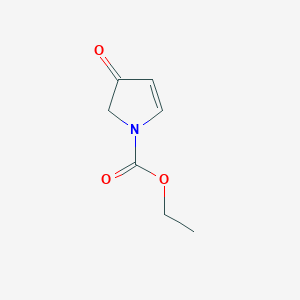
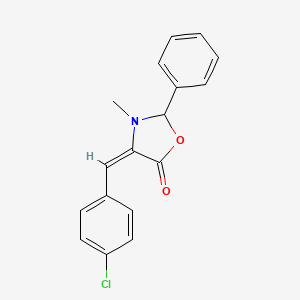
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
